Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Brand Name: Vulcanchem
CAS No.: 1704705-15-6
VCID: VC2954436
InChI: InChI=1S/C10H12BF3NO.K/c1-8-2-4-9(5-3-8)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1
SMILES: [B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+]
Molecular Formula: C10H12BF3KNO
Molecular Weight: 269.11 g/mol

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate

CAS No.: 1704705-15-6

Cat. No.: VC2954436

Molecular Formula: C10H12BF3KNO

Molecular Weight: 269.11 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate - 1704705-15-6

Specification

CAS No. 1704705-15-6
Molecular Formula C10H12BF3KNO
Molecular Weight 269.11 g/mol
IUPAC Name potassium;trifluoro-[3-(4-methylanilino)-3-oxopropyl]boranuide
Standard InChI InChI=1S/C10H12BF3NO.K/c1-8-2-4-9(5-3-8)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1
Standard InChI Key PYJDWLFICGZFCJ-UHFFFAOYSA-N
SMILES [B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+]
Canonical SMILES [B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+]

Introduction

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate is a synthetic organoboron compound with applications in organic synthesis and pharmaceutical research. Its structural complexity and reactivity make it valuable for facilitating cross-coupling reactions and synthesizing bioactive molecules. Below is a detailed analysis of its properties, synthesis, and research relevance.

Synthesis and Preparation

The synthesis involves a multi-step process:

  • Formation of the borate core through trifluoroboration of a propenamide intermediate.

  • Introduction of the p-tolylamino group via nucleophilic substitution or coupling reactions.

  • Purification via recrystallization or chromatography to isolate the potassium salt .

Physical and Chemical Properties

PropertyDetails
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF); insoluble in water .
StorageStable at room temperature if kept anhydrous; sensitive to moisture .
StabilityDecomposes under acidic or strongly oxidizing conditions.

Applications in Research

  • Cross-Coupling Reactions: Serves as a boronate ester precursor in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation.

  • Pharmaceutical Intermediates: Used to synthesize tyrosine kinase inhibitors and other bioactive molecules.

  • Catalysis: Explored in asymmetric catalysis for chiral molecule synthesis.

Research Findings

Recent studies highlight its role in:

  • Accelerating reaction rates in palladium-catalyzed couplings due to enhanced boronate stability.

  • Enabling modular synthesis of polyfunctionalized aromatics for drug discovery.

  • Potential use in radiopharmaceuticals, leveraging boron’s neutron-capture properties.

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